molecular formula C4H5FN4 B026043 5-Fluoro-2-hydrazinylpyrimidine CAS No. 104408-28-8

5-Fluoro-2-hydrazinylpyrimidine

Cat. No. B026043
M. Wt: 128.11 g/mol
InChI Key: GBEDYDITEBFPGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoropyrimidine derivatives, including compounds related to 5-Fluoro-2-hydrazinylpyrimidine, often involves complex chemical procedures. For instance, the synthesis of novel dimeric fluoropyrimidine molecules and their metabolic patterns in biological systems have been extensively studied, demonstrating the intricate processes involved in creating these compounds and their precursors (Gasparini et al., 1994).

Molecular Structure Analysis

The molecular structure of fluoropyrimidines and their derivatives, including 5-Fluoro-2-hydrazinylpyrimidine, is critical in determining their chemical behavior and potential applications. Studies on the crystal and molecular structure of related fluoropyrimidine compounds provide insights into their structural properties and potential for interaction with biological targets (Harris & MacIntyre, 1964).

Chemical Reactions and Properties

Fluoropyrimidines undergo various chemical reactions that define their properties and uses. For example, the synthesis of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines explores their antitubercular activity, demonstrating the chemical versatility of these compounds and their potential therapeutic applications (Verbitskiy et al., 2016).

Physical Properties Analysis

The physical properties of 5-Fluoro-2-hydrazinylpyrimidine and related compounds, such as solubility, melting point, and stability, are essential for their handling and application in various fields. Research on the synthesis and properties of novel fluoropyrimidines contributes to understanding these aspects and optimizing their use (Zhang et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for substitution reactions, and interaction with biological molecules, are crucial for the application of 5-Fluoro-2-hydrazinylpyrimidine in medicinal chemistry and other areas. Studies exploring the synthesis and evaluation of antitubercular activity of fluorinated pyrimidines shed light on these chemical properties and their implications for drug design and synthesis (Verbitskiy et al., 2016).

Scientific Research Applications

  • Noninvasive Studies in Oncology : Fluoropyrimidines, including 5-Fluoro-2-hydrazinylpyrimidine, provide insights into drug action and metabolism, aiding in individualized chemotherapy strategies (Wolf, Presant, & Waluch, 2003).

  • Pharmacokinetics and Clinical Utility : Understanding the pharmacokinetics and enzyme distribution of fluoropyrimidines enhances their clinical utility in cancer treatment (Myers, Diasio, Eliot, & Chabner, 1976).

  • Cytotoxicity in Cancer Therapy : DNA nanoscaffolds incorporating fluoropyrimidines show increased cytotoxicity and apoptosis in colorectal cancer cells, highlighting their potential in cancer treatment (Jorge et al., 2018).

  • Predictive Pharmacologic Testing : Genetic factors related to 5-fluorouracil metabolism in the fluoropyrimidine pathway may predict outcomes in patients receiving chemotherapy for metastatic gastric cancer (Ichikawa, 2006).

  • HBV Infection Treatment : Certain fluoropyrimidine derivatives show potent inhibition of hepatitis B virus DNA replication, suggesting their potential in treating human HBV infections (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).

  • Enhancing Antitumor Effect : Modifications in fluoropyrimidine metabolism can prolong drug presence in tumors, potentially enhancing antitumor effects (Adams et al., 1999).

  • Safety and Toxicity in Chemotherapy : Individualizing fluoropyrimidine chemotherapy based on enzyme activity can improve patient safety and reduce toxicity (Meulendijks, Cats, Beijnen, & Schellens, 2016).

  • Detection and Assay Techniques : Techniques like 19F-NMR spectroscopy are used to detect fluorinated nucleotides, aiding in understanding the chemotherapy mechanism of fluoropyrimidines (Lutz & Hull, 1999).

  • New Cancer Treatment Strategies : Novel cytotoxic derivatives of pyrimidine and pyrazolopyrimidne, related to fluoropyrimidines, show potential in colon cancer treatment due to their apoptotic effects (Ragab et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 5-Fluoro-2-hydroxypyridine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Fluorinated pyrimidines, such as 5-FU, are widely used in cancer treatment . The use of fluorinated drugs continues to expand rapidly, partly due to new developments in fluorine chemistry and increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution . This suggests potential future directions for the study and application of 5-Fluoro-2-hydrazinylpyrimidine.

properties

IUPAC Name

(5-fluoropyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEDYDITEBFPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydrazinylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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